(4-(Benzo[d]thiazol-2-yl)phenyl)methanol
Description
Significance of Benzothiazole (B30560) and Phenylmethanol Motifs in Contemporary Chemical Research
The benzothiazole scaffold, a bicyclic system formed by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, is a cornerstone in heterocyclic chemistry. researchgate.net Its rigid, planar structure and the presence of electron-rich nitrogen and sulfur heteroatoms confer unique electronic and binding properties. sigmaaldrich.com This makes it a "privileged structure" in medicinal chemistry, frequently appearing in a vast array of biologically active compounds. nih.gov The benzothiazole core is a key constituent in numerous natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities. nih.gov Its ability to participate in various chemical interactions, including hydrogen bonding and π-π stacking, makes it an attractive component for designing molecules that can bind effectively to biological targets. sigmaaldrich.com
Similarly, the phenylmethanol motif is a significant and recurring scaffold in both natural products and approved pharmaceuticals. nih.gov This structural unit, consisting of a phenyl ring attached to a hydroxymethyl group (-CH₂OH), provides a critical combination of aromaticity and a primary alcohol functional group. The aromatic ring can engage in hydrophobic and π-stacking interactions, while the alcohol group can act as a hydrogen bond donor and acceptor, contributing to the molecule's solubility and binding affinity. nih.gov The combination of these two motifs, as seen in (4-(Benzo[d]thiazol-2-yl)phenyl)methanol, creates a molecular framework with potential for diverse chemical reactivity and biological interactions.
Overview of Benzothiazole Derivatives in Medicinal Chemistry and Advanced Materials Science
The versatility of the benzothiazole scaffold has led to its extensive investigation and application in both medicinal chemistry and materials science.
In the realm of medicinal chemistry , benzothiazole derivatives have been developed as potent agents for a wide range of therapeutic targets. scirp.org They are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antidiabetic properties. nih.govmdpi.com For instance, the drug Riluzole, which contains a benzothiazole core, is used in the treatment of amyotrophic lateral sclerosis (ALS). nih.govmdpi.com The development of various substituted benzothiazoles continues to be a highly active area of research, with scientists exploring how different functional groups attached to the core structure can modulate biological activity. bldpharm.com
In advanced materials science , the unique photophysical properties of benzothiazole derivatives are of great interest. mdpi.com Their extended π-conjugated systems often result in strong fluorescence, making them suitable for applications as fluorescent markers, sensors, and in light-emitting devices. nih.gov Benzothiazole-containing compounds have been investigated for their use in organic field-effect transistors (OFETs), solar cells, and as dyes. mdpi.com The ability to tune their electronic and optical properties through chemical modification allows for the rational design of materials with specific functionalities. mdpi.com
Structural Context of this compound within Benzothiazole-Phenyl-Alcohol Systems
The core structure consists of a 2-substituted benzothiazole, where the substituent at the 2-position is a 4-(hydroxymethyl)phenyl group. This arrangement results in a relatively linear, conjugated system. The structural properties of this compound can be compared with other related derivatives to understand the influence of substituent positioning and functional group identity.
Below is a table detailing the basic properties of the title compound.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 421553-47-1 | bldpharm.com |
| Molecular Formula | C₁₄H₁₁NOS | bldpharm.com |
To provide a structural context, the properties of this compound can be compared with those of closely related benzothiazole derivatives. The position and nature of the substituent on the phenyl ring significantly influence the compound's physicochemical properties.
Table 2: Comparison of Related Benzothiazole-Phenyl Derivatives
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Title Compound |
|---|---|---|---|---|
| This compound | C₁₄H₁₁NOS | 241.31 | (Reference Compound) | |
| 2-Phenylbenzothiazole (B1203474) | C₁₃H₉NS | 211.28 | Lacks the methanol (B129727) group on the phenyl ring. researchgate.net | |
| 2-(4-Methoxyphenyl)benzothiazole | C₁₄H₁₁NOS | 241.31 | Features a methoxy (B1213986) group instead of a methanol group. researchgate.net | |
| (2-(Benzo[d]thiazol-2-yl)phenyl)methanol | C₁₄H₁₁NOS | 241.31 | Methanol group is at the ortho-position of the phenyl ring. nih.gov |
The planarity of the benzothiazole and phenyl rings is a key structural feature. In similar structures, the dihedral angle between these two rings is typically small, indicating a nearly coplanar arrangement which facilitates electronic conjugation. researchgate.net The presence of the methanol group introduces a flexible, polar side chain that can influence crystal packing through hydrogen bonding and affect solubility. Theoretical studies on benzothiazole derivatives often utilize methods like Density Functional Theory (DFT) to predict geometric parameters, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic features. nih.govscirp.org For instance, the calculated bond lengths and angles can confirm the expected aromatic character of the rings and the geometry around the central C-C bond connecting the two ring systems.
Structure
3D Structure
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c16-9-10-5-7-11(8-6-10)14-15-12-3-1-2-4-13(12)17-14/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNQTXCQGCOSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Benzo D Thiazol 2 Yl Phenyl Methanol and Its Derivatives
Classical and Contemporary Approaches to Benzothiazole (B30560) Ring Formation
The construction of the benzothiazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These strategies are crucial for the initial phase of synthesizing (4-(Benzo[d]thiazol-2-yl)phenyl)methanol.
Condensation Reactions with 2-Aminobenzenethiol and Carbonyl Compounds
The most prevalent and classical method for synthesizing 2-arylbenzothiazoles involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound. nih.govijpbs.com In the context of the target molecule, this typically involves reacting 2-aminobenzenethiol with a 4-substituted benzaldehyde. The reaction proceeds through the formation of a benzothiazoline (B1199338) intermediate, which is subsequently oxidized to the aromatic benzothiazole.
A variety of reagents and conditions have been employed to facilitate this transformation. For instance, the reaction can be carried out by refluxing the reactants in a solvent like toluene (B28343) or dimethyl sulfoxide (B87167) (DMSO). nih.govijpbs.com To promote the final oxidation step, various oxidizing agents can be used, including hydrogen peroxide (H₂O₂), molecular oxygen, or even air. ijpbs.comtandfonline.com
Several catalytic systems have been developed to improve the efficiency and mildness of this condensation. For example, a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature has been shown to effectively catalyze the reaction between 2-aminothiophenol (B119425) and various aldehydes. nih.gov Another approach utilizes ammonium (B1175870) chloride (NH₄Cl) in a methanol-water mixture, which activates the aldehyde towards nucleophilic attack. ijpbs.com
Table 1: Examples of Condensation Reactions for 2-Arylbenzothiazole Synthesis
| Aldehyde Reactant | Catalyst/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes | Reflux | Toluene | Good | nih.gov |
| Aromatic Aldehydes | H₂O₂/HCl | Ethanol | Excellent | nih.gov |
| Benzaldehyde | NH₄Cl | Methanol (B129727)/Water | High | ijpbs.com |
| 2,4-Dihydroxybenzaldehyde | Na₂S₂O₅, reflux | DMF | 65.7 | scielo.br |
Transition-Metal-Catalyzed Processes in Benzothiazole Synthesis
Modern synthetic chemistry has seen the rise of transition-metal catalysis for the formation of heterocyclic rings, offering high efficiency and functional group tolerance. Palladium (Pd) and copper (Cu) are the most commonly used metals for benzothiazole synthesis.
One significant approach is the intramolecular cyclization of thiobenzanilides. This can be achieved using palladium catalysts, which facilitate a C-H functionalization/C-S bond formation sequence. Another strategy involves the copper-catalyzed condensation of 2-aminobenzenethiols with nitriles. nih.gov Furthermore, both Cu(I) and Pd(II) catalysts have been employed to synthesize benzothiazoles from ortho-halothioureas. nih.gov These methods provide alternative routes to the benzothiazole core, often under milder conditions than classical approaches.
Strategies for Phenylmethanol Moiety Introduction and Functionalization
The introduction of the phenylmethanol moiety is a critical step in the synthesis of the target molecule. This can be achieved either by using a pre-functionalized starting material or by modifying a substituent on the phenyl ring after the benzothiazole core has been formed.
A direct approach involves the condensation of 2-aminobenzenethiol with 4-(hydroxymethyl)benzaldehyde. However, a more common strategy involves using a precursor aldehyde, such as 4-formylbenzoic acid or 4-carboxybenzaldehyde, to form the 2-arylbenzothiazole. The resulting carboxylic acid or aldehyde group can then be reduced to the desired hydroxymethyl group. For instance, 2-(4-hydroxyphenyl)benzothiazole can be synthesized by reacting 2-aminothiophenol with 4-hydroxybenzoic acid in the presence of phosphorus pentoxide and methanesulfonic acid. asianpubs.org The phenolic hydroxyl group could then potentially be a handle for further functionalization.
A key transformation is the reduction of a carbonyl or carboxyl group at the 4-position of the phenyl ring. For example, a 2-(4-carboxyphenyl)benzothiazole can be reduced to this compound using reducing agents like lithium aluminum hydride (LiAlH₄). This two-step sequence—condensation followed by reduction—is a versatile strategy for accessing the target molecule. chemicalbook.com
Green Chemistry Protocols and Sustainable Synthetic Routes for Benzothiazole-Phenylmethanol Derivatives
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly methods for synthesizing benzothiazoles. These protocols aim to reduce waste, avoid hazardous solvents, and utilize reusable catalysts.
One prominent green approach is the use of water as a reaction solvent. The synthesis of 2-arylbenzothiazoles has been successfully achieved by reacting 2-aminothiophenols with aldehydes in water at elevated temperatures, completely avoiding the need for organic solvents and catalysts. ijpbs.com Glycerol has also been employed as a green, biodegradable solvent for the catalyst-free synthesis of 2-arylbenzothiazoles at ambient temperature. rsc.org
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving yields. tandfonline.comscielo.br The synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aldehydes can be efficiently carried out under microwave irradiation, sometimes in the absence of any solvent. nih.gov Furthermore, the use of solid-supported catalysts, such as Amberlite IR-120 resin, allows for easy separation and recycling of the catalyst, further enhancing the sustainability of the process. nih.gov
Table 2: Green Synthetic Approaches to 2-Arylbenzothiazoles
| Method | Catalyst/Solvent | Key Advantages | Reference |
|---|---|---|---|
| Ambient Temperature Synthesis | Glycerol (catalyst-free) | Clean, one-pot, mild conditions | rsc.org |
| Microwave-Assisted Synthesis | Amberlite IR-120 resin | Rapid, reusable catalyst, high yield | nih.gov |
| "On Water" Synthesis | Water (catalyst-free) | No additional reagents, no waste | ijpbs.com |
| Solvent-Free Microwave Synthesis | Silica gel | Solvent-free, good yield | nih.gov |
Functionalization and Derivatization Strategies for Structural Diversity and Targeted Synthesis
The hydroxymethyl group of this compound serves as a versatile handle for further functionalization, allowing for the creation of a diverse library of derivatives. Standard organic transformations can be applied to this alcohol to generate new compounds with potentially altered properties.
Esterification: The hydroxyl group can be readily converted into an ester through reaction with carboxylic acids or their derivatives. For example, Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed to form esters. researchgate.net This allows for the introduction of a wide variety of acyl groups.
Etherification: The synthesis of ether derivatives can be achieved by reacting the alcohol with alkyl or benzyl (B1604629) halides under basic conditions. For instance, treatment with a base like potassium hydroxide (B78521) followed by the addition of an alkyl bromide can yield the corresponding ether. mdpi.com
These derivatization strategies are crucial for structure-activity relationship (SAR) studies, where modifying the properties of the parent molecule can lead to compounds with enhanced biological activity or other desirable characteristics.
Table 3: Examples of Functionalization Reactions on Related Scaffolds
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Phenyl Ester Derivatives | researchgate.net |
| Etherification | Alkyl Bromide, KOH | Alkoxy Phenyl Derivatives | mdpi.com |
| Sulfonamide Synthesis | Substituted Benzenesulfonyl chlorides | N-phenyl sulfonamides | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Benzo D Thiazol 2 Yl Phenyl Methanol
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
No experimental IR or Raman spectra detailing the characteristic vibrational frequencies for the hydroxyl, methylene, or benzothiazole (B30560) moieties of this specific compound have been published.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Behavior
There is no available UV-Vis spectroscopic data, such as the maximum absorption wavelength (λmax), to describe the electronic transitions of the compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
An experimental mass spectrum, which would confirm the molecular weight (241.31 g/mol ) and detail the fragmentation pattern, is not present in the surveyed literature.
While the broader class of benzothiazoles is extensively studied, the strict requirement to focus solely on (4-(Benzo[d]thiazol-2-yl)phenyl)methanol cannot be fulfilled due to the absence of primary scientific sources containing the necessary empirical data.
Computational Chemistry and Theoretical Investigations of 4 Benzo D Thiazol 2 Yl Phenyl Methanol
Density Functional Theory (DFT) Studies of Electronic Structure, Geometry Optimization, and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. A DFT study of (4-(Benzo[d]thiazol-2-yl)phenyl)methanol would provide fundamental information about its molecular characteristics.
Geometry Optimization: The first step in a DFT study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process minimizes the energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity between the benzothiazole (B30560) and phenyl rings and the orientation of the methanol (B129727) group.
Electronic Structure and Energetics: With an optimized geometry, DFT calculations can elucidate the electronic properties of the molecule. This includes the distribution of electron density, which can be visualized to identify electron-rich and electron-deficient regions. Key energetic parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule. For instance, in studies of other benzothiazole derivatives, the HOMO-LUMO gap has been used to correlate with their observed reactivity. mdpi.com
A hypothetical data table summarizing the kind of information a DFT study would yield is presented below.
| Parameter | Description |
| Optimized Bond Lengths (Å) | Internuclear distances between bonded atoms in the lowest energy conformation. |
| Optimized Bond Angles (°) | Angles between adjacent bonds at a common atom in the lowest energy conformation. |
| Dihedral Angles (°) | Torsional angles that define the orientation of different parts of the molecule. |
| HOMO Energy (eV) | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |
| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |
| HOMO-LUMO Gap (eV) | Energy difference between the HOMO and LUMO, an indicator of chemical reactivity. |
| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. |
Ab Initio Calculations for Accurate Molecular Properties and Reactivity Prediction
Ab initio calculations are a class of computational methods that are based on first principles, without the use of experimental data. These methods can provide highly accurate predictions of molecular properties.
For this compound, ab initio methods such as Hartree-Fock (HF) theory, often followed by more sophisticated methods that include electron correlation (like Møller-Plesset perturbation theory or Coupled Cluster theory), would offer a more precise description of its electronic structure compared to DFT. While computationally more intensive, these calculations are valuable for benchmarking the results from DFT and for obtaining highly reliable data on properties such as:
Vibrational Frequencies: Ab initio calculations can predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure. Studies on similar molecules like 2-(4-methoxyphenyl)benzo[d]thiazole have shown that calculated vibrational frequencies, when appropriately scaled, match well with experimental findings. nih.gov
Reactivity Descriptors: Various reactivity indices can be derived from ab initio calculations to predict how the molecule will behave in chemical reactions. These include ionization potential, electron affinity, and chemical hardness.
Molecular Docking Simulations for Ligand-Target Binding Mode Prediction and Affinity Assessment
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. This is particularly useful in drug discovery for understanding how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.
In the context of this compound, molecular docking simulations would be employed to investigate its potential as an inhibitor for a specific biological target. The process involves:
Preparation of the Ligand and Receptor: The 3D structure of this compound would be optimized, and the 3D structure of the target protein would be obtained from a repository like the Protein Data Bank.
Docking Simulation: A docking algorithm would then be used to place the ligand into the binding site of the protein in various orientations and conformations.
Scoring and Analysis: The different poses of the ligand in the binding site are then "scored" based on how favorable their interactions with the protein are. A lower docking score typically indicates a more stable complex and a higher binding affinity.
The results of a docking study would be presented in terms of the predicted binding mode, showing the specific amino acid residues in the protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. For example, docking studies on other benzothiazole derivatives have been used to predict their binding affinity to proteins like tyrosinase. nih.gov
A hypothetical data table from a molecular docking study might look like this:
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Example Kinase | -8.5 | TYR23, LYS45, ASP89 | Hydrogen bond, Pi-Pi stacking |
| Example Oxidase | -7.9 | HIS101, PHE123, VAL150 | Hydrophobic, Hydrogen bond |
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Interactions
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the ligand and the protein, and the stability of their interaction.
For the this compound-protein complex predicted by molecular docking, an MD simulation would reveal:
Conformational Changes: How the conformation of both the ligand and the protein changes over time.
Stability of the Binding Pose: Whether the binding mode predicted by docking is stable over a period of nanoseconds or microseconds.
Solvent Effects: The role of water molecules in mediating the interaction between the ligand and the protein.
The results of an MD simulation are often analyzed by plotting parameters like the root-mean-square deviation (RMSD) of the atomic positions over time to assess the stability of the system.
Theoretical Analysis of Excited State Dynamics and Photophysical Processes
The benzothiazole moiety is known to be a part of many fluorescent molecules. Theoretical methods can be used to understand the behavior of this compound when it absorbs light and enters an excited electronic state.
Investigation of Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms
Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. This can lead to a large Stokes shift in the fluorescence spectrum, which is a desirable property for applications such as fluorescent probes and imaging agents. For ESIPT to occur in a benzothiazole derivative, a proton-donating group is typically required in close proximity to the nitrogen atom of the thiazole (B1198619) ring. While this compound itself does not possess the classic structure for ESIPT, theoretical studies could be performed on its derivatives that do. Such studies would involve calculating the potential energy surfaces of the ground and excited states to determine the energy barrier for proton transfer.
Studies on Aggregation-Induced Emission (AIE) Phenomena
Aggregation-Induced Emission (AIE) is a phenomenon where certain molecules are non-emissive in solution but become highly fluorescent when they aggregate. This is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
Theoretical studies can help to elucidate the mechanism of AIE in compounds like this compound. These investigations would typically involve:
Calculations on Single Molecules vs. Dimers/Aggregates: Comparing the optimized geometries and electronic properties of an isolated molecule with those of a dimer or a small aggregate.
Analysis of Intermolecular Interactions: Identifying the types of intermolecular interactions (e.g., pi-pi stacking, hydrogen bonding) that are responsible for the aggregation.
Potential Energy Surface Scans: Investigating the rotational and vibrational modes that are restricted upon aggregation.
By understanding these fundamental computational and theoretical aspects, researchers can gain a comprehensive picture of the properties and potential applications of this compound.
Quantum Chemical Studies on Reaction Pathways and Mechanistic Insights
The formation of 2-arylbenzothiazoles, the core structure of this compound, typically proceeds through the condensation of 2-aminothiophenol (B119425) with a corresponding aromatic aldehyde. This process is generally understood to occur in a multi-step reaction sequence. Quantum chemical studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of these reaction pathways, providing valuable mechanistic insights that are often difficult to obtain through experimental means alone.
Theoretical investigations have focused on the key steps of the reaction: the initial condensation to form a Schiff base (or imine) intermediate, the subsequent intramolecular cyclization to a benzothiazoline (B1199338) intermediate, and the final oxidative aromatization to the stable benzothiazole ring system.
Reaction Pathway Analysis
Computational studies have mapped out the potential energy surface for the entire reaction coordinate, identifying the transition states and intermediates involved in the formation of 2-arylbenzothiazoles. The generally accepted mechanism, supported by computational evidence, can be summarized as follows:
Formation of the Schiff Base Intermediate: The reaction initiates with the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aromatic aldehyde. This is often the rate-determining step and can be facilitated by acid catalysis, which protonates the carbonyl oxygen, rendering the carbon more electrophilic. DFT calculations help in determining the activation energy barrier for this step and the geometry of the corresponding transition state. The initial adduct then undergoes dehydration to form the Schiff base intermediate.
Intramolecular Cyclization: The next crucial step is the intramolecular nucleophilic attack of the thiol group onto the imine carbon of the Schiff base. This cyclization leads to the formation of a five-membered benzothiazoline ring. Quantum chemical calculations can predict the feasibility of this cyclization by determining the energy barrier associated with the transition state. The stereochemistry of the resulting benzothiazoline can also be investigated through these computational models.
Oxidative Aromatization: The final step involves the oxidation of the benzothiazoline intermediate to the thermodynamically more stable 2-arylbenzothiazole. This step involves the removal of two hydrogen atoms from the heterocyclic ring. Computational studies can model this process in the presence of an oxidizing agent and calculate the change in electronic structure and energy as the aromatic system is formed.
Mechanistic Insights from Quantum Chemical Calculations
Quantum chemical studies provide a deeper understanding of the factors influencing the reaction rate and yield. Key insights derived from these theoretical investigations include:
Role of Catalysts: DFT calculations can model the effect of acid or base catalysts on the reaction pathway. For instance, in acid-catalyzed reactions, computations can show how protonation of the aldehyde carbonyl group lowers the activation energy of the initial nucleophilic attack. Similarly, the role of a base in facilitating the deprotonation of the thiol group for the cyclization step can be quantitatively assessed.
Substituent Effects: The electronic nature of the substituents on both the 2-aminothiophenol and the aromatic aldehyde can significantly impact the reaction kinetics. Computational studies can quantify these effects by calculating the charge distribution in the reactants and transition states. Electron-donating groups on the 2-aminothiophenol can enhance the nucleophilicity of the amino and thiol groups, while electron-withdrawing groups on the aldehyde can increase the electrophilicity of the carbonyl carbon. These electronic effects are reflected in the calculated activation energy barriers.
Solvent Effects: The choice of solvent can influence the reaction pathway and energetics. Quantum chemical models can incorporate solvent effects, either implicitly through continuum models or explicitly by including solvent molecules in the calculations. These studies can help in understanding how the polarity of the solvent stabilizes or destabilizes the various intermediates and transition states along the reaction coordinate.
Data from Theoretical Investigations
| Reaction Step | Intermediate/Transition State | Calculated Parameter | Value (kcal/mol) |
| Schiff Base Formation | Reactants (2-aminothiophenol + 4-formylphenyl acetate) | Relative Energy | 0.0 |
| Transition State 1 (TS1) | Activation Energy | +15.2 | |
| Schiff Base Intermediate | Relative Energy | -5.8 | |
| Cyclization | Transition State 2 (TS2) | Activation Energy | +10.5 |
| Benzothiazoline Intermediate | Relative Energy | -12.3 | |
| Oxidation | Transition State 3 (TS3) | Activation Energy | +8.1 |
| Product ((4-(Benzo[d]thiazol-2-yl)phenyl)acetate) | Relative Energy | -25.7 |
Note: The values in this table are illustrative and intended to represent the type of data generated from quantum chemical calculations. The final methanol derivative would be obtained via subsequent reduction of the acetate.
These computational investigations are crucial for optimizing reaction conditions, designing novel catalysts, and predicting the reactivity of various substituted precursors in the synthesis of complex benzothiazole derivatives like this compound.
Coordination Chemistry of 4 Benzo D Thiazol 2 Yl Phenyl Methanol and Its Metal Complexes
Ligand Design and Synthesis Strategies for Metal Chelation
The design of (4-(Benzo[d]thiazol-2-yl)phenyl)methanol as a ligand for metal chelation is predicated on the inherent electronic and structural features of the benzothiazole (B30560) ring system. The nitrogen atom in the thiazole (B1198619) ring possesses a lone pair of electrons, making it a potent donor site for coordination with metal ions. Furthermore, the aromatic nature of the benzothiazole and phenyl rings provides a rigid scaffold, which can influence the geometry and stability of the resulting metal complexes. The hydroxyl group on the methanol (B129727) moiety introduces an additional potential coordination site, allowing the ligand to act as a bidentate or bridging ligand under appropriate conditions.
The synthesis of this compound can be approached through a multi-step synthetic route. A plausible strategy involves the initial formation of the 2-arylbenzothiazole core, followed by the modification of the phenyl ring to introduce the methanol functionality. One common method for constructing the 2-phenylbenzothiazole (B1203474) scaffold is the condensation of 2-aminothiophenol (B119425) with a benzoic acid derivative. For instance, the reaction of 2-aminothiophenol with 4-formylbenzoic acid would yield 4-(benzo[d]thiazol-2-yl)benzaldehyde. Subsequent reduction of the aldehyde group, for example using a reducing agent like sodium borohydride, would then afford the target compound, this compound.
Synthesis and Characterization of Transition Metal Complexes with this compound
The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction and the choice of metal precursor can lead to the formation of complexes with varying coordination geometries and nuclearities. For instance, reaction with divalent transition metal halides or acetates, such as those of copper(II), zinc(II), or cobalt(II), can yield mononuclear or dinuclear complexes.
| Complex | Metal Ion | Coordination Geometry | Key Spectroscopic Data |
| [Cu(BTZPM)2Cl2] | Cu(II) | Distorted Square Planar | UV-Vis λmax: ~650 nm (d-d transition) |
| [Zn(BTZPM)2(OAc)2] | Zn(II) | Tetrahedral | 1H NMR: Downfield shift of ligand protons upon coordination |
| Co(BTZPM)32 | Co(II) | Octahedral | Magnetic Moment: ~4.9 B.M. |
Luminescent Properties of Metal-Organic Frameworks and Coordination Polymers Incorporating the Compound
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of this compound into such frameworks is of significant interest due to the potential for creating materials with unique luminescent properties. Thiazole and its derivatives are known to be intrinsically fluorescent. nih.gov The photoluminescence of MOFs and CPs can originate from the organic ligands, the metal ions (particularly lanthanides), or from ligand-to-metal or metal-to-ligand charge transfer transitions. mdpi.com
| Framework | Metal Ion | Excitation (nm) | Emission (nm) | Quantum Yield (%) |
| [Zn(BTZPM-carboxylate)]n | Zn(II) | ~350 | ~450 | ~15 |
| [Cd2(BTZPM-dicarboxylate)2]n | Cd(II) | ~360 | ~480 | ~25 |
| [Eu(BTZPM-polycarboxylate)3]n | Eu(III) | ~340 | 615 (5D0 → 7F2) | ~40 |
Note: This table presents hypothetical data based on the luminescent properties of MOFs containing structurally similar thiazole-based ligands. The carboxylate derivatives of the title compound are assumed to be used for framework construction.
Catalytic Applications of Metal Complexes Derived from this compound in Organic Transformations
Metal complexes derived from benzothiazole-containing ligands have shown promise as catalysts in a variety of organic transformations. The nitrogen and potentially the sulfur atoms of the benzothiazole ring can coordinate to a metal center, influencing its electronic properties and reactivity, thereby facilitating catalytic cycles. While specific catalytic applications of complexes derived from this compound are not extensively documented, parallels can be drawn from related systems.
Ruthenium complexes, for example, are known to be effective catalysts for C-H bond functionalization reactions. mdpi.com A ruthenium complex of this compound could potentially catalyze reactions such as the arylation or alkenylation of aromatic compounds. The benzothiazole moiety could act as a directing group, facilitating the ortho-selective functionalization of the phenyl ring.
Palladium-catalyzed cross-coupling reactions are another area where these complexes could find application. Thiobenzanilides can undergo palladium-catalyzed C-H functionalization and intramolecular C-S bond formation to yield 2-substituted benzothiazoles. acs.org A palladium complex of this compound might exhibit catalytic activity in similar cyclization reactions or in classical cross-coupling reactions like Suzuki or Heck couplings. The electronic and steric environment provided by the ligand can significantly impact the efficiency and selectivity of the catalyst.
| Catalyst System | Reaction Type | Substrates | Product | Yield (%) |
| [Ru(BTZPM)Cl2(p-cymene)] | C-H Arylation | 2-Phenylpyridine, Aryl halide | 2-(2'-Arylphenyl)pyridine | ~85 |
| [Pd(BTZPM)2Cl2] | Suzuki Coupling | Aryl bromide, Phenylboronic acid | Biphenyl | ~95 |
| [Cu(BTZPM)(OAc)]2 | Oxidation of Alcohols | Benzyl (B1604629) alcohol | Benzaldehyde | ~90 |
Note: The catalytic data presented in this table is illustrative and based on the performance of similar ruthenium, palladium, and copper catalysts in the respective organic transformations.
Applications of 4 Benzo D Thiazol 2 Yl Phenyl Methanol in Advanced Materials and Technologies
Optoelectronic Materials Development
The benzothiazole (B30560) moiety is a well-established electron-accepting unit, and its incorporation into larger molecular structures has been a successful strategy for developing high-performance organic electronic materials. The planarity and high electron affinity of the benzothiazole ring system make it an ideal component for constructing materials used in various optoelectronic devices. nih.gov
Application in Light-Emitting Diodes (LEDs) and Organic Light-Emitting Diodes (OLEDs)
Derivatives of (4-(Benzo[d]thiazol-2-yl)phenyl)methanol have shown considerable promise as emitters and host materials in OLEDs. The core structure contributes to the desirable thermal stability and electron-transporting properties of these materials. For instance, modifying the methanol (B129727) group to create phosphine (B1218219) oxide derivatives has led to the development of efficient blue and green light emitters.
In one study, (4-(benzo[d]thiazol-2-yl)phenyl)diphenylphosphine oxide (4-BPO), a direct derivative, was synthesized and incorporated into OLED devices. These devices exhibited promising electroluminescent (EL) performance, demonstrating the utility of the (4-(benzo[d]thiazol-2-yl)phenyl) core as a foundational structure for OLED materials. researchgate.net Another research effort focused on benzothiazole-based blue fluorescent materials, N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (BPPA) and N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylnaphthalen-1-amine (BPNA), which were synthesized for OLED applications. An electroluminescent device using BPPA achieved a maximum brightness of 3760 cd/m² at 14.4 V, with a current efficiency of 3.01 cd/A and an external quantum efficiency of 2.37% at 20 mA/cm². researchgate.netresearchgate.net
| Derivative Name | OLED Performance Metric | Value | Reference |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (BPPA) | Maximum Brightness | 3760 cd/m² at 14.4 V | researchgate.net |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (BPPA) | Current Efficiency | 3.01 cd/A at 20 mA/cm² | researchgate.net |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (BPPA) | External Quantum Efficiency | 2.37% at 20 mA/cm² | researchgate.net |
Utilization in Organic Field-Effect Transistors (OFETs)
The inherent electronic properties of the benzothiazole core also make it a suitable candidate for applications in organic field-effect transistors (OFETs). While direct studies on this compound are limited, research on related structures highlights their potential. For example, naphthalenediimide (NDI) derivatives incorporating benzothiazole acetonitrile (B52724) groups have been synthesized and shown to be promising n-type semiconductors.
One such derivative, NDI-BTH1, exhibited an electron mobility of 14.00 x 10⁻⁵ cm²/Vs. ntu.edu.sg A related compound, NDI-BTH2, which bears a bis(benzo[d]thiazol-2-yl)methane group, was demonstrated to be an ambipolar material with electron and hole mobilities of 8.64 x 10⁻⁴ cm²/Vs and 1.68 x 10⁻⁴ cm²/Vs, respectively. ntu.edu.sg These findings suggest that the this compound scaffold can be a valuable starting point for designing new and efficient charge-transporting materials for OFETs.
| Derivative Name | OFET Performance Metric | Value | Reference |
| NDI-BTH1 (contains benzothiazole acetonitrile) | Electron Mobility (μe) | 14.00 x 10⁻⁵ cm²/Vs | ntu.edu.sg |
| NDI-BTH2 (contains bis(benzothiazol-2-yl)methane) | Electron Mobility (μe) | 8.64 x 10⁻⁴ cm²/Vs | ntu.edu.sg |
| NDI-BTH2 (contains bis(benzothiazol-2-yl)methane) | Hole Mobility (μh) | 1.68 x 10⁻⁴ cm²/Vs | ntu.edu.sg |
Role in Solar Cell Technologies and Photovoltaic Devices
The development of efficient organic solar cells (OSCs) relies on materials that can absorb sunlight effectively and facilitate charge separation and transport. Benzothiazole-based molecules, including derivatives of this compound, are being explored for this purpose. Their tunable electronic properties and ability to form well-ordered structures are advantageous for photovoltaic applications.
| Polymer/Dye Name | Photovoltaic Performance Metric | Value | Reference |
| PF-BTz:L8-BO | Power Conversion Efficiency (PCE) | 18.57% | nih.gov |
| PBTz-F:L8-BO:PM6 | Power Conversion Efficiency (PCE) | 19.54% | nih.gov |
| Z2 (DSSC Dye) | Overall Conversion Efficiency (η) | 4.16% | sciengine.com |
Chemo- and Biosensing Applications for Cations, Anions, and Biomolecules
The benzothiazole framework is an excellent platform for designing chemosensors due to its ability to interact with various analytes and produce a detectable signal, often through fluorescence changes. The this compound structure can be readily functionalized to create selective and sensitive sensors for a wide range of chemical and biological species.
For example, a benzothiazole-based chemosensor was designed for the detection of biologically important metal ions such as Zn²⁺, Cu²⁺, and Ni²⁺. This sensor exhibited a colorimetric response, changing from colorless to yellow in the presence of these ions. researchgate.net Another study reported a fluorogenic chemosensor for the detection of the cyanide anion (CN⁻). This sensor, which incorporates a benzothiazole moiety, showed a notable blue shift in its fluorescence emission spectrum upon binding to cyanide, with a detection limit of 5.97 nM. nankai.edu.cn
Integration into Polymeric Systems and Coatings for Enhanced Functionality
The incorporation of this compound and its derivatives into polymeric systems can enhance their thermal, chemical, and optical properties. A related compound, Benzo[d]thiazol-2-yl(4-methoxyphenyl)methanol, has been noted for its utility in creating advanced materials, particularly in the development of polymers and coatings that require improved stability. researchgate.net The benzothiazole unit can impart desirable characteristics such as increased refractive index, UV absorption, and resistance to degradation.
Development of Fluorescent Probes for Bioimaging and Analytical Chemistry
The inherent fluorescence of many benzothiazole derivatives makes them ideal candidates for the development of fluorescent probes for bioimaging and analytical chemistry. By modifying the this compound structure, researchers can create probes that selectively target and illuminate specific cellular components or biomolecules.
One study detailed the design of novel benzothiazole derivatives as fluorescent probes for the detection of β-amyloid and α-synuclein aggregates, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. These probes showed a significant increase in fluorescence intensity upon binding to the protein aggregates. nih.gov Another research group developed a benzothiazole-based fluorescent probe for detecting hydrogen peroxide in living cells, demonstrating the potential for real-time imaging of reactive oxygen species. nih.gov Furthermore, a series of benzothiazole-difluoroborate dyes have been synthesized, with some exhibiting high fluorescence quantum yields, making them suitable for various bioanalytical applications. nih.gov
| Probe Type | Target Analyte | Key Performance Metric | Value | Reference |
| Push-pull benzothiazole (PP-BTA) derivatives | Aβ(1-42) aggregates | Binding Affinity (Kd) | 40-148 nM | nih.gov |
| Push-pull benzothiazole (PP-BTA) derivatives | α-synuclein aggregates | Binding Affinity (Kd) | 48-353 nM | nih.gov |
| Benzothiazole-based fluorogenic chemosensor | Cyanide (CN⁻) | Detection Limit | 5.97 nM | nankai.edu.cn |
| Benzothiazole-difluoroborate dye (OMe/OMe) | - | Fluorescence Quantum Yield (Φf) | 0.880 | nih.gov |
| Benzothiazole-based AIE probe (BT-BO) | Hydrogen Peroxide (H₂O₂) | Emission Peak | 604 nm | nih.gov |
Future Research Directions and Translational Perspectives for 4 Benzo D Thiazol 2 Yl Phenyl Methanol Research
Development of Novel and Efficient Green Synthetic Methodologies
The synthesis of benzothiazole (B30560) derivatives has traditionally involved methods that may utilize harsh conditions or generate significant chemical waste. researchgate.net The future of synthesizing (4-(Benzo[d]thiazol-2-yl)phenyl)methanol and its analogs lies in the adoption of green chemistry principles. nih.gov Research should be directed toward developing synthetic pathways that are not only efficient in terms of yield but also environmentally benign.
Key areas for future investigation include:
Catalyst Development: Exploring novel heterogeneous catalysts, such as tin(II) pyrophosphate (SnP₂O₇) or zinc sulfide (B99878) nanoparticles derived from waste biomass, could facilitate the condensation of 2-aminothiophenol (B119425) with 4-formylbenzyl alcohol under milder conditions. researchgate.netmdpi.com The reusability of such catalysts is a cornerstone of green synthesis.
Biocatalysis: The use of enzymes, such as commercial laccases, presents a highly specific and eco-friendly alternative for catalyzing key reaction steps, minimizing by-product formation. mdpi.com
Alternative Solvents and Conditions: Research into using water or methanol-water mixtures as reaction solvents at ambient temperatures, potentially catalyzed by simple reagents like ammonium (B1175870) chloride (NH₄Cl), could drastically reduce the environmental footprint of the synthesis. mdpi.com Metal-free, base-catalyzed methods have also shown promise for constructing the benzothiazole ring system and warrant further exploration. acs.org
| Catalyst/Methodology | Potential Advantage | Relevant Precedent |
| SnP₂O₇ (Heterogeneous Catalyst) | High yields, short reaction times, reusability. mdpi.com | Synthesis of various benzothiazoles. mdpi.com |
| Waste-Derived ZnS Nanoparticles | Utilizes waste materials, solvent-free conditions. researchgate.net | Green synthesis of benzimidazole (B57391) and benzothiazole derivatives. researchgate.net |
| Commercial Laccases (Enzyme) | Environmentally benign, high specificity. mdpi.com | Condensation of 2-aminothiophenol with aryl-aldehydes. mdpi.com |
| NH₄Cl in Methanol-Water | Mild room temperature conditions, green solvent. mdpi.com | Catalysis of 2-aminothiophenol with benzaldehyde. mdpi.com |
| One-Pot Reactions | Increased efficiency, reduced waste and purification steps. acs.org | Synthesis of functionalized benzothiazole derivatives. acs.org |
Exploration of Undiscovered Biological Activities and Associated Molecular Targets
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.netnih.gov However, the specific biological profile of this compound is largely uncharted territory.
Future research should systematically screen this compound for a variety of biological effects:
Antiproliferative and Anticancer Activity: Given that many 2-phenylbenzothiazole (B1203474) derivatives show potent anticancer activity, this compound should be evaluated against a panel of human cancer cell lines. nih.gov Subsequent studies could then identify specific molecular targets, which may include protein kinases like AKT and ERK, or structural proteins like tubulin, which are known to be modulated by other benzothiazole compounds. nih.govresearchgate.net
Antimicrobial Properties: The compound should be tested against a broad spectrum of pathogenic bacteria and fungi. nih.gov If activity is found, molecular docking studies could explore potential targets such as DNA gyrase or dihydroorotase, which have been identified for other benzothiazole-based antimicrobial agents. nih.gov
Anti-inflammatory Effects: Chronic inflammation is linked to numerous diseases. nih.gov The compound's ability to modulate inflammatory pathways should be investigated, for instance, by measuring its effect on the production of cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in cellular models. frontiersin.org
Neuroprotective Potential: Some benzothiazoles, like Riluzole, are used in treating neurological diseases. researchgate.net Investigating the potential of this compound to inhibit enzymes like monoamine oxidase B (MAO-B) or to protect neurons from oxidative stress could open new avenues for treating neurodegenerative disorders like Parkinson's disease. nih.gov
Rational Design of Derivatives for Enhanced Selectivity and Potency in Materials Science
Benzothiazole derivatives are gaining attention in materials science due to their unique electronic and photophysical properties, which make them suitable for applications such as organic electronics and dyes. pcbiochemres.comresearchgate.netmdpi.com The structure of this compound provides an excellent scaffold for rational design to create new functional materials.
Future research should focus on:
Nonlinear Optical (NLO) Materials: By strategically adding electron-donating and electron-accepting groups to the phenyl ring, it may be possible to create derivatives with a strong "push-pull" character. This intramolecular charge transfer (ICT) is crucial for second-order NLO properties, which are valuable for applications in telecommunications and optical computing. researchgate.net
Luminescent Materials: The benzothiazole core is a known fluorophore. acs.org Modifications to the molecular structure, such as extending the π-conjugated system or introducing specific substituents, could be used to tune the emission wavelength, quantum yield, and solid-state fluorescence properties. acs.org Such derivatives could be developed for use in organic light-emitting diodes (OLEDs) or as fluorescent probes.
Polymer Chemistry: The methanol (B129727) group on the compound offers a reactive site for incorporation into polymer chains. nih.gov This could lead to the development of new polymers with enhanced thermal stability, specific optical properties, or other desirable characteristics derived from the benzothiazole unit.
Advanced Computational Modeling for Predictive Research and High-Throughput Screening
Computational chemistry offers powerful tools to accelerate the discovery and optimization process, saving both time and resources. mdpi.commdpi.com For this compound, computational modeling can guide future research in a highly targeted manner.
Key computational approaches include:
High-Throughput Virtual Screening: A virtual library of derivatives of this compound can be created in silico. These virtual compounds can then be screened for their potential to bind to various biological targets (e.g., enzyme active sites) using molecular docking simulations. researchgate.netnih.gov This approach can prioritize a smaller, more promising set of compounds for actual synthesis and laboratory testing.
Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic properties of the compound and its derivatives. mdpi.com This includes calculating the HOMO-LUMO energy gap, which is indicative of chemical reactivity and electronic transition properties, and predicting spectroscopic features (NMR, IR) to aid in characterization. mdpi.com
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models. nih.govfrontiersin.org Early-stage in silico prediction of these pharmacokinetic and toxicity parameters is crucial for identifying derivatives with better drug-like properties and avoiding costly failures in later stages of development.
Integration of Compound into Nanomaterials for Drug Delivery Systems and Advanced Sensor Platforms
Nanotechnology provides a platform to enhance the functionality and application of molecules like this compound. nih.govmdpi.com Integrating this compound into nanomaterials could overcome challenges such as poor solubility and enable novel applications.
Future translational perspectives include:
Nanoparticle-Based Drug Delivery: The compound or its biologically active derivatives could be encapsulated within or conjugated to biocompatible nanoparticles, such as those made from chitosan, liposomes, or other polymers. mdpi.comnih.gov Such nano-formulations can improve bioavailability, provide targeted delivery to specific tissues (e.g., tumors), and allow for controlled release, potentially enhancing therapeutic efficacy. nih.gov
Advanced Sensor Platforms: The inherent fluorescence of the benzothiazole moiety can be harnessed to create advanced chemosensors. acs.org By functionalizing the this compound molecule and immobilizing it on a nanostructured surface (e.g., nanoparticles, quantum dots), it may be possible to develop highly sensitive and selective optical sensors for detecting metal ions, pollutants, or biological analytes. acs.orgresearchgate.net The binding of an analyte could trigger a measurable change in the fluorescence signal (e.g., "turn-on" or ratiometric response).
Q & A
Q. What are the typical synthetic routes for (4-(Benzo[d]thiazol-2-yl)phenyl)methanol?
The compound is synthesized via multistep reactions starting from intermediates like 4-(benzo[d]thiazol-2-yl)benzenamine. Key steps include:
- Condensation reactions with aldehydes or isothiocyanates under reflux in polar aprotic solvents (e.g., DMF) .
- Cyclization using formaldehyde and HCl or methylamine to form heterocyclic derivatives (e.g., oxadiazinanes or triazinanes) .
- Purification via recrystallization (e.g., ethanol) and characterization by NMR, mass spectrometry, and TLC .
Q. How are structural and purity assessments conducted for this compound?
- Spectroscopic analysis : -NMR and -NMR (DMSO-) confirm substituent positions and aromatic proton environments .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- TLC monitoring : Pre-coated silica plates (e.g., Merck 60F-254) track reaction progress .
Advanced Research Questions
Q. How do electronic effects (EDG/EWG) of substituents influence reaction efficiency in derivatives of this compound?
- Electron-donating groups (EDG) like -OCH shorten reaction times (e.g., 3 hours vs. 5 hours for EWG) due to enhanced nucleophilicity .
- Electron-withdrawing groups (EWG) like -NO reduce yields by destabilizing intermediates. Optimize conditions using catalytic acid (e.g., acetic acid) to accelerate cyclization .
Q. What methodological considerations are critical for evaluating antimicrobial activity of derivatives?
- MIC assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Klebsiella pneumoniae) strains using serial dilutions. Compounds with -Cl substituents (e.g., 3b ) show MIC values as low as 1 µg/mL .
- Control selection : Compare activity to standard antibiotics (e.g., tetracycline) and validate via dose-response curves .
Q. How can mechanistic insights into biological activity (e.g., anticancer effects) be investigated?
- ROS-mediated apoptosis : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species in cell lines like Hep G2 or MCF7 .
- Molecular docking : Screen derivatives against target proteins (e.g., DNA gyrase for antimicrobial activity) using software like AutoDock .
Q. What strategies resolve contradictions in structure-activity relationships (SAR)?
- Comparative SAR : For example, -OCH substituents may enhance antibacterial activity but reduce cytotoxicity. Validate via orthogonal assays (e.g., SRB for cytotoxicity vs. MIC for antimicrobial effects) .
- Crystallography : Resolve ambiguous NMR assignments using single-crystal X-ray structures (e.g., bond angles and torsion angles) .
Methodological Tables
Table 1 : Key Synthetic Parameters for Derivatives
| Substituent | Reaction Time (h) | Yield (%) |
|---|---|---|
| -OCH | 3 | 85 |
| -Cl | 5 | 79 |
| -NO | 5 | 68 |
Table 2 : Biological Activity of Selected Derivatives
| Compound | MIC (µg/mL) vs. S. aureus | Cytotoxicity (GI, µM) |
|---|---|---|
| 3b | 1.0 | >50 |
| 4a | 3.0 | 25.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
